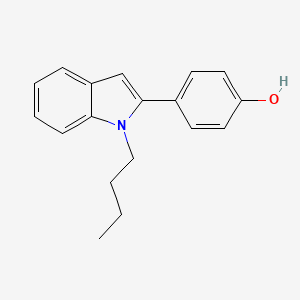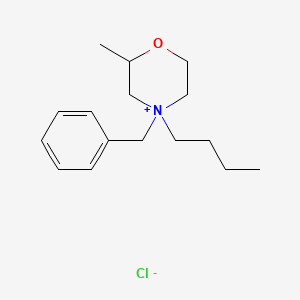![molecular formula C13H17NO2 B14382902 N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine CAS No. 89764-03-4](/img/structure/B14382902.png)
N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine typically involves the reaction of an aldehyde or ketone with hydroxylamine. The general reaction can be represented as follows:
R1R2C=O + NH2OH → R1R2C=NOH + H2O
In this case, the specific aldehyde or ketone used would be 4-(4-Ethoxy-2-methylphenyl)but-3-en-2-one. The reaction is usually carried out in an acidic or basic medium to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of oximes, including this compound, often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and water.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzylideneamine: Another oxime with similar chemical properties.
N-Hydroxyacetophenone oxime: Similar structure but with different substituents.
Uniqueness
N-[4-(4-Ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine is unique due to the presence of the ethoxy and methyl groups, which can influence its reactivity and biological activity. These substituents can enhance the compound’s stability and solubility, making it more suitable for specific applications.
Properties
CAS No. |
89764-03-4 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[4-(4-ethoxy-2-methylphenyl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13-8-7-12(10(2)9-13)6-5-11(3)14-15/h5-9,15H,4H2,1-3H3 |
InChI Key |
IRBMEEFBNFBQSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=CC(=NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


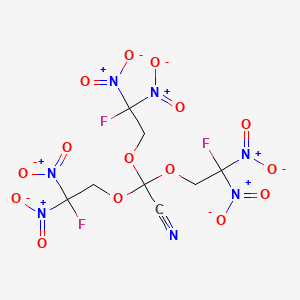
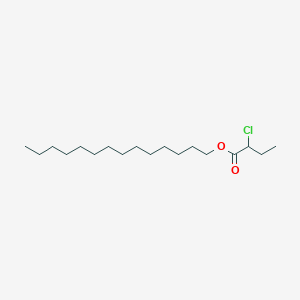

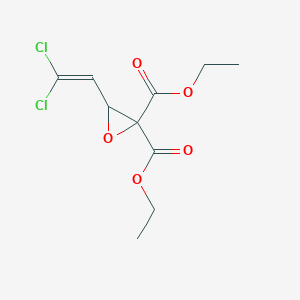
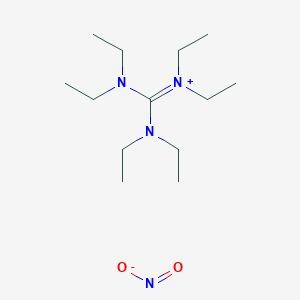
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)
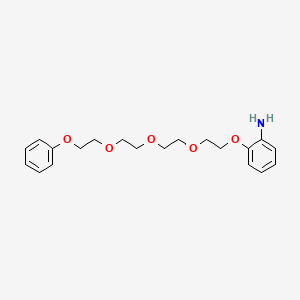
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
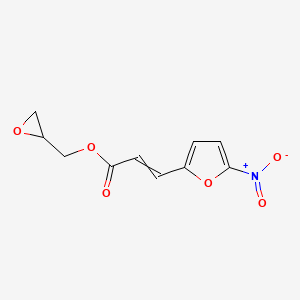
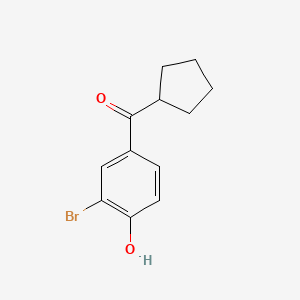
![1-{2-[(Trimethylsilyl)oxy]ethyl}azepane](/img/structure/B14382907.png)
